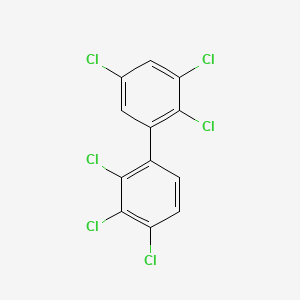

2,2',3,3',4,5'-六氯联苯

描述

Comparative Metabolite Analysis in Rats

The study of chlorinated biphenyls, including 2,2',3,3',4,5'-Hexachlorobiphenyl (HexaCB), has revealed insights into the fecal excretion and tissue distribution of their metabolites following intraperitoneal injection in rats. It was found that as chlorination increases, hydroxy metabolites are excreted more efficiently, while the formation of methylthio metabolites decreases. Specifically, for HexaCB, the excretion ratio of methylthio to hydroxy products was the lowest among the compounds studied, and the hydroxy substitution ratios were significantly higher. This suggests a correlation between the chlorination level and the metabolic processing of these compounds in biological systems .

Molecular Structure of Dihydroxylated Metabolite

The molecular structure of a dihydroxylated metabolite, 2,3-Dichloro-3',4'-dihydroxybiphenyl, which is related to HexaCB, has been characterized. This compound exhibits intramolecular hydrogen bonding and a significant dihedral angle between the benzene rings, which could influence its reactivity and interaction with biological molecules. The π-π stacking distance and the dihedral angle are critical parameters that define the spatial arrangement of the molecule .

Dynamic Hydrogen-Bonding in Hydroxylated Metabolites

Infrared spectral studies have shown that hydroxylated metabolites of chlorinated biphenyls, such as HexaCB, exist in a dynamic equilibrium between free, intramolecular, and intermolecular hydrogen-bonded forms. The balance between these forms is dependent on the solvent polarity and the physical state of the compound. This dynamic behavior is crucial for understanding the environmental fate and biological interactions of these metabolites .

Synthesis and Structure of Hexaferrocenyl Bithiophene

Although not directly related to HexaCB, the synthesis and structural analysis of 3,3',4,4',5,5'-Hexaferrocenyl-2,2'-bithiophene provides insight into the synthesis protocols and structural properties of complex organic molecules. The study of electron delocalization and electrochemical properties in such molecules can inform the understanding of similar properties in chlorinated biphenyls .

Hydrogen-Bonding in Oligothiophenes

The solid-state conformation of hydroxy-substituted oligothiophenes, which can be considered analogs to hydroxylated biphenyls, is influenced by hydrogen-bonding interactions. These interactions can lead to noncoplanar conformations and affect the molecule's optical properties. Understanding these interactions is essential for predicting the behavior of similar compounds, such as hydroxylated metabolites of HexaCB .

科学研究应用

溶解度研究

- 已经对多氯联苯 (PCB) 同系物(包括 2,2',3,3',4,4',5,5'-六氯联苯)在超临界流体(如二氧化碳,由正丁烷和甲醇改性)中的溶解度进行了研究。这些研究对于了解 PCB 的环境行为和修复策略至关重要(Anitescu & Tavlarides, 1999)。

代谢影响研究

- 六氯联苯异构体(包括 2,2',3,3',4,4'-六氯联苯)已被证明会影响大鼠的肝微粒体药物代谢和肝卟啉。这些信息对于了解这些化合物的生物学影响很有价值(Stonard & Greig, 1976)。

分析化学应用

- 已经开发出用于分离和定量混合物中六氯联苯异构体的技术,这对于环境监测和研究这些化合物的影响至关重要(Kamops et al., 1979)。

代谢行为研究

- 对六氯联苯异构体(包括重点异构体)在不同物种(如鸽子、大鼠和溪鳟)中的代谢行为的研究提供了对不同物种 PCB 代谢差异的见解。这项研究有助于了解 PCB 在各种生物体中的处理方式(Hutzinger et al., 1972)。

降解研究

- 使用钠分散等方法对 PCB(包括六氯联苯)降解途径的研究为 PCB 修复和环境净化提供了信息(Noma et al., 2007)。

药代动力学研究

- 不同物种(包括狗和猴子)中六氯联苯异构体的比较药代动力学研究有助于了解 PCB 暴露的物种特异性影响和风险(Lutz et al., 1984)。

安全和危害

未来方向

属性

IUPAC Name |

1,2,3-trichloro-4-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-7(10(16)9(15)4-5)6-1-2-8(14)12(18)11(6)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLABAYQDPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073539 | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',4,5'-Hexachlorobiphenyl | |

CAS RN |

52663-66-8 | |

| Record name | PCB 130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B52906N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

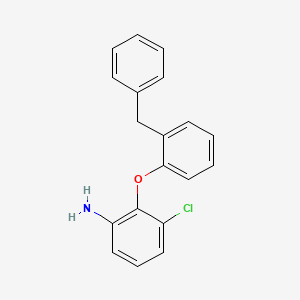

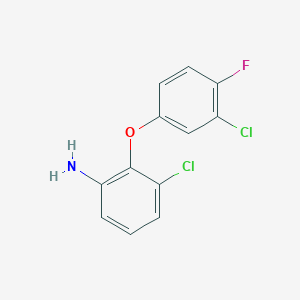

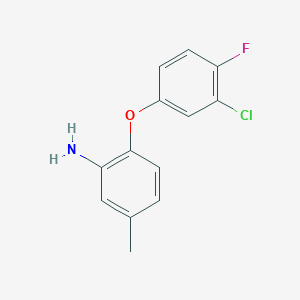

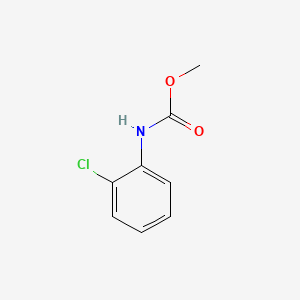

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)